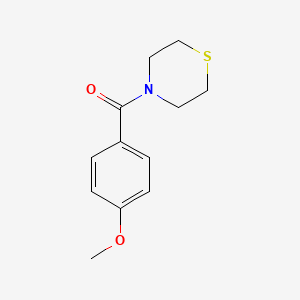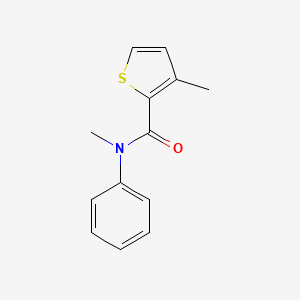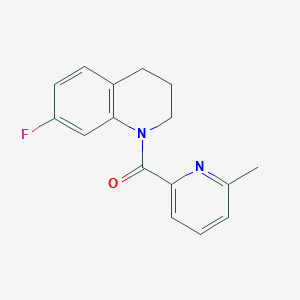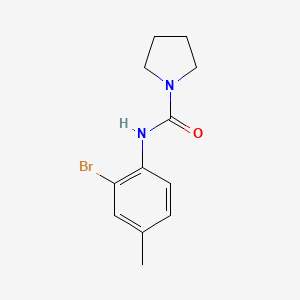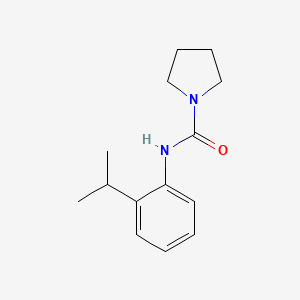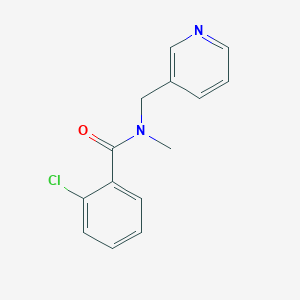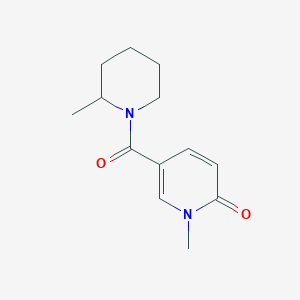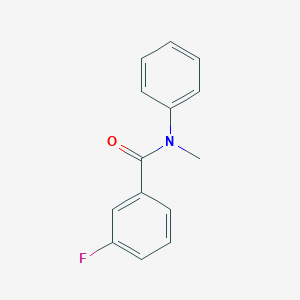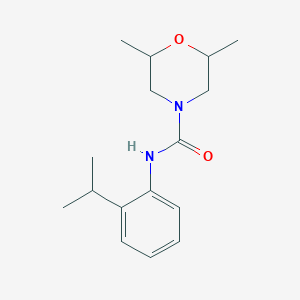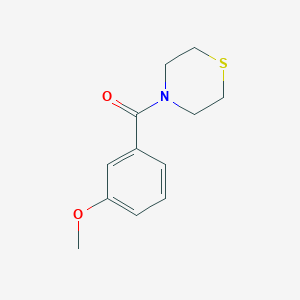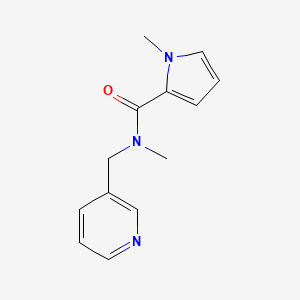
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide, also known as DPP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide involves the inhibition of various enzymes such as matrix metalloproteinases (MMPs) and aminopeptidases. MMPs are enzymes that play a crucial role in the degradation of extracellular matrix proteins, which are essential for cancer cell invasion and metastasis. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides, which are involved in various physiological processes such as inflammation and immune response.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have various biochemical and physiological effects such as inhibition of cancer cell growth and proliferation, reduction of inflammation, and neuroprotection. In cancer research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which are crucial steps in cancer cell growth and metastasis. Inflammation research has also shown that N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its specificity towards MMPs and aminopeptidases, which makes it a potential therapeutic agent for various diseases. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one of the limitations is its low solubility, which can affect its bioavailability and efficacy. Another limitation is the lack of studies on its long-term effects and potential side effects.
Future Directions
There are several future directions for N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases such as cardiovascular and metabolic diseases, and the exploration of its potential use as a diagnostic tool for cancer and inflammation. Additionally, more studies are needed to understand the long-term effects and potential side effects of N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide can be synthesized through a multistep process that involves the reaction of pyridine-3-carboxaldehyde with methylamine, followed by the reaction with dimethylformamide dimethyl acetal and pyrrole-2-carboxylic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Scientific Research Applications
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-8-4-6-12(15)13(17)16(2)10-11-5-3-7-14-9-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOUYHHCYAWAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

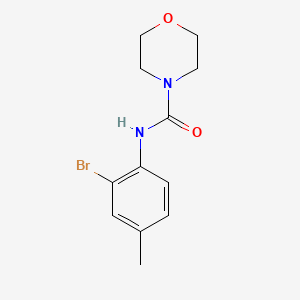
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
